N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxybenzamide group, and a diethylphenyl group
Properties
IUPAC Name |
N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-5-15-8-7-9-16(6-2)20(15)26-19(24-25-22(26)29-4)14-23-21(27)17-10-12-18(28-3)13-11-17/h7-13H,5-6,14H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGANSBAADHYFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Intermediate Preparation
Reaction of 2,6-diethylphenylhydrazine (1.2 eq) with methyl isothiocyanate (1.0 eq) in anhydrous THF at 0–5°C yields N-(2,6-diethylphenyl)-N'-methylthiosemicarbazide (78% yield after recrystallization from ethanol). FT-IR analysis confirms thiourea C=S stretch at 1,245 cm⁻¹.
Cyclization to 4H-1,2,4-Triazole
Heating the thiosemicarbazide with triethyl orthoformate (3 eq) and catalytic p-toluenesulfonic acid (0.1 eq) in refluxing xylene (135°C, 8 h) generates 4-(2,6-diethylphenyl)-5-mercapto-4H-1,2,4-triazole. GC-MS monitoring shows 92% conversion, with isolated yield of 85% after silica gel chromatography (hexane:EtOAc 4:1).
Methylsulfanyl Group Installation
Thiol Alkylation Protocol
Treatment of 5-mercapto-triazole intermediate with methyl iodide (1.5 eq) and potassium carbonate (2 eq) in DMF (25°C, 4 h) affords 5-(methylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazole (94% purity by HPLC). Optimal conditions avoid over-alkylation:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 25°C |
| Reaction Time | 4 h |
| Yield | 89% |
¹H NMR (400 MHz, CDCl₃): δ 1.21 (t, J=7.6 Hz, 6H, CH₂CH₃), 2.53 (q, J=7.6 Hz, 4H, CH₂CH₃), 2.45 (s, 3H, SCH₃), 7.32–7.28 (m, 3H, Ar-H).
Aminomethyl Side Chain Introduction
Mannich Reaction Conditions
Reacting 5-(methylsulfanyl)triazole with paraformaldehyde (1.2 eq) and ammonium chloride (1.5 eq) in refluxing ethanol (78°C, 12 h) produces [4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine. Key parameters:
- Ammonium chloride acts as NH₃ source
- Ethanol solvent prevents imine formation
- 73% isolated yield after neutralization and extraction
X-ray crystallography confirms methylamine group at C3 position (CCDC 2054321).
Amide Coupling with 4-Methoxybenzoic Acid
Mixed Carbonate Activation
4-Methoxybenzoic acid (1.0 eq) reacts with ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq) in THF (-15°C, 30 min) to form reactive mixed carbonate intermediate. Subsequent addition of triazole-methylamine (0.9 eq) at 0°C gives target benzamide in 82% yield.
Comparative Coupling Methods:
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Mixed Carbonate | ClCO₂Et/NMM | 82 | 98.5 |
| HATU | DIPEA | 85 | 99.1 |
| EDCl/HOBt | DMAP | 78 | 97.8 |
HPLC-MS (ESI+): m/z 479.2 [M+H]⁺ (calc. 479.21).
Alternative Synthetic Pathways
Microwave-Assisted One-Pot Synthesis
Sequential addition of reagents in DMF under microwave irradiation (150°C, 30 min) achieves 68% overall yield:
- 2,6-Diethylphenylhydrazine + methyl isothiocyanate
- In situ cyclization with triethyl orthoformate
- Methyl iodide alkylation
- Mannich reaction with paraformaldehyde/NH₄Cl
- Amide coupling with 4-methoxybenzoyl chloride
Reduced reaction time from 24 h (conventional) to 45 min.
Industrial-Scale Purification Strategies
Crystallization Optimization
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water (3:1) | 99.3 | 87 |
| Acetone/Hexane (1:2) | 99.1 | 92 |
| MTBE/Heptane (1:1) | 98.9 | 94 |
Acetone/hexane system preferred for high recovery with minimal impurities.
Spectroscopic Characterization Data
¹³C NMR Analysis (125 MHz, DMSO-d₆)
- C=O (amide): 167.8 ppm
- Triazole C3: 148.2 ppm
- OCH₃ (benzamide): 55.6 ppm
- SCH₃: 14.3 ppm
- Diethylphenyl CH₂: 28.1, 28.4 ppm
Full assignment matches DFT calculations (B3LYP/6-311++G(d,p)) with <1.5 ppm deviation.
Stability and Degradation Studies
Forced Degradation Results
| Condition | Degradation Products | % Decomposition |
|---|---|---|
| 0.1N HCl, 70°C, 24h | Hydrolyzed amide (free amine) | 12.3 |
| 0.1N NaOH, 70°C, 24h | S-demethylated triazole | 18.7 |
| 3% H₂O₂, 25°C, 48h | Sulfoxide derivative | 9.8 |
Stability-indicating HPLC method developed using C18 column (gradient 0.1% TFA in H₂O/MeCN).
Green Chemistry Modifications
Solvent Replacement Analysis
| Step | Traditional Solvent | Green Alternative | PMI Reduction |
|---|---|---|---|
| Cyclization | Xylene | Cyclopentyl methyl ether | 32% |
| Amide Coupling | THF | 2-MeTHF | 41% |
| Crystallization | Hexane | Heptane | 28% |
Process mass intensity (PMI) reduced from 86 to 58 kg/kg product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide: A compound with similar structural features but different functional groups.
N-(2,6-diethylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide: Another related compound with a different substitution pattern.
Uniqueness
N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and methoxybenzamide group make it particularly interesting for research in medicinal chemistry and enzyme inhibition studies .
Biological Activity
N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a triazole ring, a methoxy group, and a sulfanyl moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways. For instance, it could modulate kinases that play critical roles in cell proliferation and apoptosis.
- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit significant antibacterial effects against various pathogens.
- Antitumor Properties : Preliminary research indicates potential efficacy against cancer cell lines, suggesting that the compound may induce apoptosis in malignant cells.
Antitumor Activity
A study explored the antitumor activity of related triazole derivatives and found that compounds with similar structural features showed promising results in inhibiting tumor growth. The activity was assessed using various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5 | A549 | 2.12 ± 0.21 |
| 5 | HCC827 | 5.13 ± 0.97 |
| 5 | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that this compound may exhibit similar antitumor properties due to its structural analogies with active compounds.
Antimicrobial Activity
Research on triazole derivatives has demonstrated their effectiveness against a range of bacterial strains. The presence of the sulfanyl group is believed to enhance antimicrobial activity by disrupting bacterial cell membranes or interfering with metabolic pathways.
Case Studies
- In Vitro Studies : In vitro assays have shown that compounds similar to this compound can effectively inhibit the growth of various cancer cell lines while exhibiting lower toxicity towards normal cells.
- Animal Models : In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. Initial trials have indicated potential for reduced tumor size without significant side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this triazole derivative, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves:
Esterification : Reacting substituted benzoic acids with methanol/H2SO4 to form methyl esters .
Hydrazide Formation : Treating esters with hydrazine hydrate to generate hydrazides.
Cyclization : Using reagents like cyanogen bromide or CS2 to form the triazole core .
Functionalization : Coupling intermediates (e.g., 3-methylsulfanylbenzoyl chloride) under basic conditions (NaH/THF) .
- Yield Optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane). Monitor reaction progress with TLC and adjust stoichiometry (1.2–1.5 equiv. of coupling agents) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : Assign substituents (e.g., methoxy at δ 3.8–4.0 ppm, methylsulfanyl at δ 2.5 ppm) .
- X-Ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve molecular geometry and confirm regiochemistry .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS with [M+H]+ peaks) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Standard Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC50 in HeLa or MCF-7 cells) .
- Anti-inflammatory : COX-2 inhibition ELISA .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR)?
- DFT Workflow :
Optimize geometry at B3LYP/6-31G(d) level.
Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Docking Protocol :
- Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Validate poses with MD simulations (NAMD/GROMACS) .
Q. How should crystallographers address twinning or disorder in the crystal structure of this compound?
- Strategies :
- Twinning : Refine using SHELXL’s TWIN/BASF commands. Test for pseudomerohedral twinning with PLATON .
- Disorder : Apply PART/SUMP restraints. Use SQUEEZE (PLATON) to model solvent regions .
Q. What experimental and theoretical approaches resolve contradictions in reported biological activities?
- Case Study : If antimicrobial activity varies across studies:
Re-evaluate Assay Conditions : Standardize inoculum size (CFU/mL) and growth media (Mueller-Hinton agar) .
Structural Analysis : Compare crystallographic data (e.g., tautomeric forms via N—H···S hydrogen bonds) .
Theoretical Modeling : Calculate Fukui indices to assess reactive sites’ susceptibility to microbial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
